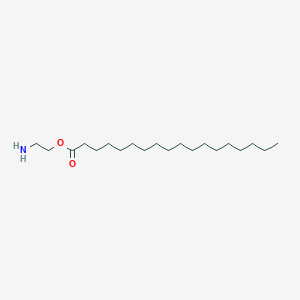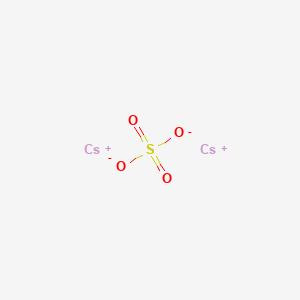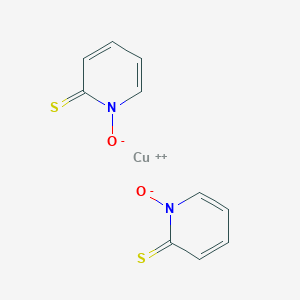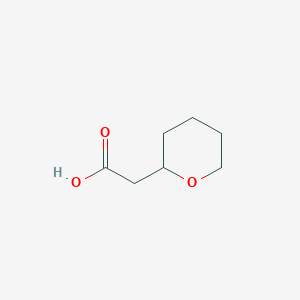
2-Chloro-N-ethylaniline
Overview
Description
2-Chloro-N-ethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-ethylaniline can be synthesized through several methods:
-
Nucleophilic Substitution: : One common method involves the nucleophilic substitution of 2-chloronitrobenzene with ethylamine, followed by the reduction of the nitro group to an amine group. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol .
-
Reduction of Nitro Compounds: : Another method involves the reduction of 2-chloro-N-ethyl-nitrobenzene using reducing agents such as iron, zinc, or tin in the presence of hydrochloric acid. This method is often used when other reducible functional groups are present in the molecule .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale nitration and reduction processes. The nitration of ethylbenzene followed by chlorination and subsequent reduction steps can yield the desired compound. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethylaniline undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can convert the compound into different amines or other reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
-
Substitution: : The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups. This reaction often requires a catalyst or elevated temperatures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Iron, zinc, tin, lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, copper.
Major Products Formed
Oxidation Products: Quinones, oxidized derivatives.
Reduction Products: Various amines.
Substitution Products: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
2-Chloro-N-ethylaniline has a wide range of applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
-
Biology: : The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
-
Medicine: : Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
-
Industry: : It is used in the production of polymers, resins, and other industrial chemicals. Its derivatives are also used in the manufacture of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which 2-Chloro-N-ethylaniline exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its molecular targets include enzymes, receptors, and other proteins involved in biochemical pathways. The pathways involved often include nucleophilic substitution, oxidation-reduction reactions, and other organic transformations .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Similar structure but lacks the ethyl group on the nitrogen.
N-Ethylaniline: Similar structure but lacks the chlorine atom on the benzene ring.
2-Bromo-N-ethylaniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-Chloro-N-ethylaniline is unique due to the presence of both the chlorine atom on the benzene ring and the ethyl group on the nitrogen. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQUELHMHMORKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343161 | |
| Record name | 2-Chloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13519-74-9 | |
| Record name | 2-Chloro-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(diethylazaniumyl)ethyl-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azanium; dihydrogen phosphate](/img/structure/B79609.png)


![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)








